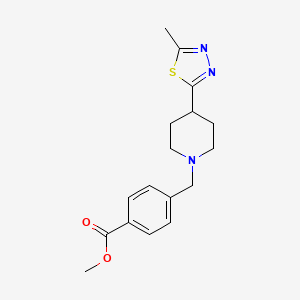

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate

Description

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5. This moiety is linked to a piperidine ring via its 2-position, which is further connected to a methylene group and a methyl benzoate aromatic system. The structural complexity of this compound combines three pharmacologically significant motifs:

- 1,3,4-Thiadiazole: Known for its broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties .

- Piperidine: A six-membered nitrogen-containing ring that enhances bioavailability and binding affinity to biological targets.

- Methyl Benzoate: A common ester group that influences solubility and metabolic stability.

For example, benzimidazole derivatives (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) are synthesized via condensation of substituted diamines with aldehydes in the presence of Na₂S₂O₅ . Similarly, 1,3,4-thiadiazole derivatives often employ multi-step reactions involving hydrazine, carbon disulfide, and sulfonation agents .

Properties

IUPAC Name |

methyl 4-[[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-18-19-16(23-12)14-7-9-20(10-8-14)11-13-3-5-15(6-4-13)17(21)22-2/h3-6,14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIGZAIJYOUAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl benzoate under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

Piperidine Attachment: The piperidine moiety is introduced through a nucleophilic substitution reaction. The thiadiazole derivative is reacted with piperidine in the presence of a base such as sodium hydride.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.

Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the bioactivity of the thiadiazole ring.

Antimicrobial Agents: Thiadiazole derivatives have shown promise as potent antimicrobial agents.

Pharmacological Studies: The compound is used in pharmacological studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate involves its interaction with cellular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to cross cellular membranes due to its lipophilic nature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous derivatives:

*Calculated molar mass: ~338.42 g/mol.

Key Comparisons:

Thiadiazole vs. Oxadiazole Derivatives The target compound’s 1,3,4-thiadiazole ring provides distinct electronic properties compared to 1,3,4-oxadiazole derivatives (e.g., ). Oxadiazole derivatives, however, exhibit stronger hydrogen-bonding capabilities due to oxygen’s electronegativity, which may explain their superior antibacterial activity .

Linker Groups and Bioavailability The piperidine linker in the target compound contrasts with phenethylamino (I-6230 ) or sulfonyl () linkers. Piperidine’s rigidity and basic nitrogen may improve blood-brain barrier penetration compared to flexible alkyl chains in butylamino derivatives ().

Ethyl/pyridazine substituents in I-6230 demonstrate how aromatic systems modulate selectivity for enzymes like COX-2.

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely requires regioselective thiadiazole formation and piperidine functionalization, steps analogous to and . LiH/DMF-mediated coupling () could be adapted for piperidine-benzoate linkage.

- Biological Potential: While direct activity data for the target compound is absent, structurally related thiadiazoles exhibit insecticidal and antifungal properties .

- Physicochemical Properties: The target’s calculated logP (~3.5) is higher than ’s butylamino derivative (logP = 3.8), indicating balanced lipophilicity for membrane permeability.

Biological Activity

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a synthetic compound that incorporates a thiadiazole moiety fused with a piperidine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C15H20N4OS, with a molecular weight of 306.41 g/mol. Its structure features a benzoate group linked to a piperidine derivative containing a thiadiazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4OS |

| Molecular Weight | 306.41 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities or bind to specific receptors, influencing several physiological pathways. The thiadiazole ring is known for its ability to interact with metal ions and inhibit enzyme functions by binding at active sites.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives demonstrate significant antimicrobial properties. This compound has been evaluated for its efficacy against various microorganisms. In vitro studies have shown it can inhibit the growth of bacteria and fungi, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory and Analgesic Effects

In preclinical models, this compound has exhibited anti-inflammatory and analgesic effects. Studies have demonstrated that it can reduce inflammation markers and alleviate pain in animal models, indicating its potential therapeutic application in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of similar compounds to draw parallels with this compound:

- Thiadiazole Derivatives : A study on various thiadiazole derivatives showed promising results in inhibiting bacterial growth and reducing inflammation in rodent models .

- Piperidine Compounds : Research on piperidine-based compounds indicated their effectiveness in modulating pain pathways and reducing inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.